molecular formula C10H9ClN2S B13429581 4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine

4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine

Cat. No.: B13429581
M. Wt: 224.71 g/mol
InChI Key: DBBZUIYMRXLLEC-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, methyl groups, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine typically involves the reaction of 4,6-dichloro-2-(thiophen-3-yl)pyrimidine with appropriate reagents under controlled conditions. One common method involves the use of nucleophilic substitution reactions where the chlorine atoms are replaced by methyl groups using methylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(thiophen-3-yl)pyrimidine
  • 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine

Uniqueness

4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

4-chloro-5,6-dimethyl-2-thiophen-3-ylpyrimidine

InChI

InChI=1S/C10H9ClN2S/c1-6-7(2)12-10(13-9(6)11)8-3-4-14-5-8/h3-5H,1-2H3

InChI Key

DBBZUIYMRXLLEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CSC=C2)C

Origin of Product

United States

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